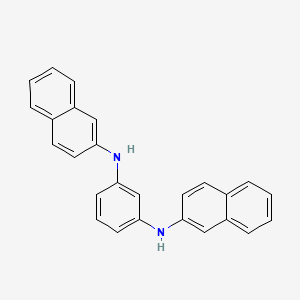
1-Phenylhex-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylhex-4-yn-1-ol is an organic compound with the molecular formula C12H14O. It belongs to the class of propargylic alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a triple-bonded carbon (alkyne). This compound is notable for its applications in organic synthesis and its potential use in various scientific fields.
Méthodes De Préparation
1-Phenylhex-4-yn-1-ol can be synthesized through several methods, including:
Alkynylation of Aldehydes: This method involves the reaction of aldehydes with terminal alkynes in the presence of a catalyst such as zinc and allyl bromide.
Grignard Reaction: Another common method involves the reaction of phenylacetylene with hexanal in the presence of a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis.
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
1-Phenylhex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the conditions and reagents used.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include ketones, alkenes, and substituted alcohols .
Applications De Recherche Scientifique
1-Phenylhex-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism by which 1-Phenylhex-4-yn-1-ol exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Phenylhex-4-yn-1-ol can be compared with other similar compounds, such as:
1-Phenyl-1-hexyn-3-ol: Similar in structure but with the hydroxyl group at a different position.
Hex-4-yn-1-ol: Lacks the phenyl group, making it less complex and potentially less active in certain reactions.
4-Pentyn-1-ol: A shorter chain analog that is used in similar synthetic applications but with different reactivity and properties
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-phenylhex-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,5,10H2,1H3 |
Clé InChI |
LQEUJGNLTNBFOP-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B8674715.png)


![4,4,6,6-Tetramethyl-4,6-dihydrofuro[3,4-d]thiazol-2-amine](/img/structure/B8674731.png)





